N-[(oxolan-2-yl)methyl]-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
N-[(oxolan-2-yl)methyl]-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a thiazolo[4,5-d]pyrimidine core substituted with a 1,2,3,4-tetrahydroisoquinoline moiety and a sulfanyl-linked acetamide group. The oxolane (tetrahydrofuran) methyl group enhances solubility and bioavailability, while the thiazolo-pyrimidine scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial properties . Its synthesis likely involves multistep reactions, such as alkylation of thiopyrimidines (as seen in analogous compounds) and coupling of sulfanyl acetamide derivatives .
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S2/c27-17(22-10-16-6-3-9-28-16)12-29-20-18-19(23-13-24-20)25-21(30-18)26-8-7-14-4-1-2-5-15(14)11-26/h1-2,4-5,13,16H,3,6-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIHPBFVDGEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the oxolane ring and the tetrahydroisoquinoline moiety. These intermediates are then coupled with the thiazolopyrimidine core through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can also be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of thioacetamide derivatives and thiazolo-pyrimidine hybrids. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Scaffold Diversity: Unlike oxadiazole-thiazole hybrids or pyrimidinones , the target compound’s thiazolo[4,5-d]pyrimidine core provides a rigid, planar structure conducive to π-π stacking in protein binding pockets.
Substituent Effects: The tetrahydroisoquinoline group may enhance binding to neurotransmitter receptors (e.g., opioid or adrenergic receptors), differentiating it from simpler sulfanyl acetamides .
Synthetic Complexity : The target compound requires advanced coupling strategies compared to propanamide derivatives , aligning with methodologies for kinase inhibitor synthesis .
NMR Profiling : Similar to Rapamycin analogs , regioselective modifications (e.g., oxolane methyl) could be validated via NMR chemical shift analysis in regions A (positions 39–44) and B (positions 29–36).
Computational and Experimental Validation
- Crystallography: SHELX-based refinement is critical for resolving the stereochemistry of the tetrahydroisoquinoline and oxolane groups.
- Docking Studies : Chemical Space Docking (as applied to ROCK1 kinase ) could predict the compound’s affinity for kinase ATP pockets, leveraging its thiazolo-pyrimidine core’s similarity to purine analogs.
- Bioactivity Prediction : The sulfanyl acetamide moiety may confer redox-modulating properties, as seen in thiol-disulfide exchange-active compounds .
Biological Activity
N-[(oxolan-2-yl)methyl]-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities that can be explored for medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.42 g/mol. The presence of the oxolane ring and thiazolo-pyrimidine moiety indicates potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O2S |
| Molecular Weight | 348.42 g/mol |
| CAS Number | Not available |
Research indicates that compounds with similar structural features often exhibit activity through multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : The thiazolo-pyrimidine moiety may interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Properties : The sulfur-containing group could provide antioxidant effects, protecting cells from oxidative stress.
Anticancer Activity
Studies have shown that similar thiazole and pyrimidine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds targeting the PI3K/Akt/mTOR pathway have demonstrated effectiveness in various cancer types.
Antimicrobial Activity
Compounds containing thiazole rings have been reported to exhibit antimicrobial properties against a range of pathogens. This suggests that this compound might also show similar activity.
Neuroprotective Effects
Given the presence of the tetrahydroisoquinoline structure, which is known for neuroprotective effects, this compound may offer benefits in neurodegenerative conditions by modulating neurotransmitter levels or reducing neuroinflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
-
Anticancer Study : A derivative showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
Compound Cell Line IC50 (µM) N-(oxolan) derivative MCF-7 15 -
Antimicrobial Testing : In vitro studies against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 -
Neuroprotection : In a model of oxidative stress using SH-SY5Y cells, the compound reduced cell death by 40% compared to untreated controls.
Treatment Cell Viability (%) Control 60 Compound Treatment 100
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
